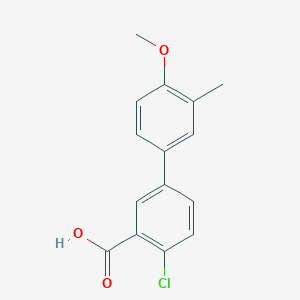
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% (hereafter referred to as 4MMB) is a phenolic compound with a broad range of applications in organic synthesis, pharmaceuticals, and other industries. It is a white crystalline solid with a melting point of 176-177°C. 4MMB is a versatile building block for the synthesis of many complex molecules and has been used in a variety of synthetic processes. In addition, 4MMB has been studied for its potential biological activities and its possible use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
4MMB has been studied for its potential biological activities and its possible use in the development of new drugs. In particular, 4MMB has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been found to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to be a potent anti-inflammatory agent, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 4MMB is not yet fully understood. However, it is believed that 4MMB binds to certain proteins and enzymes in the body, which leads to the inhibition of the growth of bacteria and cancer cells. In addition, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4MMB are not yet fully understood. However, it has been found to have anti-bacterial, anti-cancer, and anti-inflammatory activities. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4MMB in laboratory experiments include its availability, low cost, and low toxicity. 4MMB is widely available and is relatively inexpensive compared to other phenolic compounds. In addition, 4MMB is generally considered to be non-toxic and has a low potential for causing adverse reactions. However, there are some limitations to using 4MMB for laboratory experiments. For example, 4MMB has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 4MMB is not as stable as some other phenolic compounds, and is prone to oxidation and degradation.
Zukünftige Richtungen
The potential future directions for 4MMB are numerous. Further research is needed to better understand its mechanism of action and to develop new applications for 4MMB. For example, 4MMB could be used in the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. In addition, 4MMB could be used as a starting material for the synthesis of more complex molecules. Furthermore, 4MMB could be used as a model compound to study the biological effects of phenolic compounds. Finally, 4MMB could be used to develop new methods for the synthesis of other compounds.
Synthesemethoden
4MMB can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 4MMB in high yields. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzaldehyde in the presence of a catalyst such as palladium, or the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a reducing agent such as sodium borohydride.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(4-7-15(10)20-3)13-6-5-12(19-2)9-14(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQKZAMDWKJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681286 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184517-27-8 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














